molecular formula C12H14N2O2S B1444725 Ethyl 5-(2,5-dimethyl-1H-pyrrol-1-YL)thiazole-4-carboxylate CAS No. 1018678-44-8

Ethyl 5-(2,5-dimethyl-1H-pyrrol-1-YL)thiazole-4-carboxylate

Cat. No. B1444725
M. Wt: 250.32 g/mol
InChI Key: UBWMLMMIDJNOGV-UHFFFAOYSA-N
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Description

Ethyl 5-(2,5-dimethyl-1H-pyrrol-1-YL)thiazole-4-carboxylate is a chemical compound with the CAS Number: 1018678-44-8 . It is a pale-yellow to yellow-brown solid .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2,5-dimethylpyrrole with other reagents . For instance, 2,5-dimethylpyrrole reacts with phenyl ketone to form 4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl ketone. This product then reacts with trimethyl boron under reducing conditions to yield 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde .


Physical And Chemical Properties Analysis

Ethyl 5-(2,5-dimethyl-1H-pyrrol-1-YL)thiazole-4-carboxylate is a pale-yellow to yellow-brown solid . It has a molecular weight of 250.32 .

Scientific Research Applications

Synthesis and Characterization

  • New Compound Synthesis : Ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate was synthesized, showcasing the diverse potential of pyrrole derivatives in chemical synthesis. This compound was characterized using IR, 1H-NMR, 13C-NMR, mass spectral data, and elemental analysis, highlighting the structural complexity and versatility of pyrrole-based compounds in organic chemistry (Idhayadhulla et al., 2010).
  • Reactivity with Hydrazines : The reactivity of ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate with substituted hydrazines was explored, leading to mixtures of regioisomeric 3- and 5-substituted pyrazoles. This study showcases the chemical reactivity of pyrrole derivatives and their potential application in synthesizing various heterocyclic compounds (Mikhed’kina et al., 2009).

Anticancer Activity

  • Antitumor Efficacy of Pyrrole-Substituted Indolinones : A novel pyrrole-substituted indolinone compound exhibited potent antitumor activity through G2/M cell cycle arrest, suggesting the potential therapeutic applications of pyrrole derivatives in cancer treatment (Xiong et al., 2010).

Antimicrobial Agents

  • New Derivatives of Pyrrole with Antimicrobial Potential : The design and synthesis of new pyrrole derivatives with modifications of chlorine, amide, and 1,3-oxazole fragments were investigated for their potential as antimicrobial agents. Some compounds exhibited high anti-staphylococcus activity, highlighting the antimicrobial potential of pyrrole derivatives (2020).

Computational Studies

  • Computational Study on Pyrrole Chalcone Derivatives : Ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate was synthesized and characterized, with quantum chemical calculations providing insight into its molecular structure and potential chemical reactivity. The study showcases the application of computational chemistry in understanding and predicting the behavior of pyrrole derivatives (Singh et al., 2014).

properties

IUPAC Name

ethyl 5-(2,5-dimethylpyrrol-1-yl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-4-16-12(15)10-11(17-7-13-10)14-8(2)5-6-9(14)3/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWMLMMIDJNOGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=N1)N2C(=CC=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001189099
Record name Ethyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)-4-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001189099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(2,5-dimethyl-1H-pyrrol-1-YL)thiazole-4-carboxylate

CAS RN

1018678-44-8
Record name Ethyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)-4-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1018678-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)-4-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001189099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of ethyl 5-aminothiazole-4-carboxylate (91.3 mg, 0.53 mmol), scandium (III) triflate (2.61 mg, 0.005 mmol) and 2,5-hexanedione (1.5 mL) was heated up to 180° C. for 1 h by microwave. The reaction was then concentrated and purified with silica gel chromatography to give a tan solid of ethyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)thiazole-4-carboxylate (104 mg). 1H NMR (400 MHz, CDCl3) δ 8.82 (s, 1H), 5.92 (s, 2H), 4.25 (q, 2H), 2.01 (s, 6H), 1.20 (t, 3H). MS m/z 251.3 (M+H)+.
Quantity
91.3 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
2.61 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-(2,5-dimethyl-1H-pyrrol-1-YL)thiazole-4-carboxylate
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Ethyl 5-(2,5-dimethyl-1H-pyrrol-1-YL)thiazole-4-carboxylate
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Ethyl 5-(2,5-dimethyl-1H-pyrrol-1-YL)thiazole-4-carboxylate
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Ethyl 5-(2,5-dimethyl-1H-pyrrol-1-YL)thiazole-4-carboxylate
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Ethyl 5-(2,5-dimethyl-1H-pyrrol-1-YL)thiazole-4-carboxylate

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